4-Bromopentanenitrile CAS number
4-Bromopentanenitrile CAS number
An In-depth Technical Guide to 4-Bromopentanenitrile (CAS No. 14470-12-3) for Advanced Scientific Applications
Abstract
This technical guide provides a comprehensive overview of 4-bromopentanenitrile (CAS No. 14470-12-3), a versatile bifunctional molecule of significant interest to researchers, scientists, and drug development professionals. The document delineates its physicochemical properties, outlines robust synthetic and purification protocols, and explores its applications as a strategic building block in medicinal chemistry. Emphasis is placed on the causality behind experimental choices, ensuring that the described methodologies serve as self-validating systems. This guide is intended to serve as an authoritative resource, grounded in established chemical principles and supported by comprehensive references, to facilitate the effective utilization of this compound in advanced research and development settings.
Introduction: The Strategic Utility of a Bifunctional Reagent
4-Bromopentanenitrile is an organic compound featuring two key functional groups: a nitrile (-C≡N) and a secondary alkyl bromide.[1] This unique combination makes it a highly valuable intermediate in organic synthesis. The nitrile group serves as a versatile precursor to amines, carboxylic acids, amides, and various heterocyclic systems, while the bromine atom provides a reactive site for nucleophilic substitution and cross-coupling reactions.[1][2]
In the context of drug discovery, the strategic incorporation of such building blocks is paramount. The nitrile moiety can act as a bioisostere for carbonyl groups or halogens, modulate physicochemical properties to enhance bioavailability, and form critical hydrogen bond interactions with protein targets.[2] The alkyl bromide handle allows for the covalent linkage of the molecule to other fragments or scaffolds, enabling the systematic construction of complex molecular architectures required for biologically active agents.[3][4] This guide provides the foundational knowledge required to leverage the full synthetic potential of 4-bromopentanenitrile.
Physicochemical Properties and Identification
Accurate identification and understanding of a compound's properties are the bedrock of reproducible science. The key identifiers and physical characteristics of 4-bromopentanenitrile are summarized below.
| Property | Value | Source(s) |
| CAS Number | 14470-12-3 | [1][5][6] |
| IUPAC Name | 4-bromopentanenitrile | [6] |
| Synonyms | Pentanenitrile, 4-bromo-; 4-Bromovaleronitrile | [1][6] |
| Molecular Formula | C₅H₈BrN | [1][6] |
| Molecular Weight | 162.03 g/mol | [1][5][6] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Purity | Typically ≥95% | [7] |
| Solubility | Soluble in polar organic solvents | [1] |
| SMILES | CC(CCC#N)Br | [1][6][8] |
| InChI | 1S/C5H8BrN/c1-5(6)3-2-4-7/h5H,2-3H2,1H3 | [1][6] |
| InChIKey | HCHUIWDKAUWPJE-UHFFFAOYSA-N | [1][6] |
Synthesis and Mechanistic Considerations
While 4-bromopentanenitrile is commercially available, understanding its synthesis provides insight into potential impurities and informs handling procedures. A common and logical approach to its synthesis would involve the bromination of a suitable precursor, such as 4-pentenenitrile or a corresponding alcohol. A plausible synthetic route is outlined below.
Retrosynthetic Analysis
A logical disconnection approach points to 4-hydroxypentanenitrile as a viable precursor. The conversion of an alcohol to an alkyl bromide is a classic and reliable transformation in organic synthesis, often achieved using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).
Illustrative Synthetic Pathway
The conversion of 4-hydroxypentanenitrile to 4-bromopentanenitrile proceeds via a nucleophilic substitution reaction. When using PBr₃, the hydroxyl group is first converted into a good leaving group (an O-PBr₂ species), which is subsequently displaced by a bromide ion.
Caption: Plausible synthetic route to 4-bromopentanenitrile.
Applications in Medicinal Chemistry and Drug Development
The true value of 4-bromopentanenitrile lies in its versatility as a scaffold for building more complex molecules with therapeutic potential.[1][3]
Role as a Versatile Intermediate
The dual functionality of 4-bromopentanenitrile allows for sequential or orthogonal chemical modifications. For instance, the bromine can be displaced by a nucleophile (e.g., an amine or thiol from another building block) in an Sₙ2 reaction. Subsequently, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, enabling further derivatization, such as amide bond formation. This stepwise approach is fundamental to fragment-based drug discovery and lead optimization.
CXCR4 Antagonism and Beyond
Some sources suggest that 4-bromopentanenitrile itself has potential biological activity as an antagonist of the chemokine receptor CXCR4.[1] This receptor is implicated in chronic inflammation and cancer metastasis, making its antagonists a subject of significant research. The compound's ability to block the binding of ligands like SDF-1α could inhibit the migration of cancer cells.[1] More commonly, however, it serves as a starting point for the synthesis of more potent and selective analogs.[4][9]
Caption: Use of 4-bromopentanenitrile as a scaffold in drug discovery.
Spectroscopic Characterization (Self-Validating System)
To ensure the identity and purity of 4-bromopentanenitrile, a multi-pronged analytical approach is essential. The expected spectroscopic data provides a fingerprint for the molecule.
-
¹H NMR (Proton NMR): The spectrum should show distinct signals corresponding to the different types of protons. A multiplet would be expected for the proton on the carbon bearing the bromine (C4), a doublet for the methyl (C5) protons, and complex multiplets for the methylene protons at C2 and C3.
-
¹³C NMR (Carbon-13 NMR): A ¹³C NMR spectrum should display five unique signals, one for each carbon atom in the molecule. The nitrile carbon would appear downfield (around 118-125 ppm), while the carbon attached to the bromine would be in the 40-55 ppm range. A DEPT experiment can confirm the number of attached protons for each carbon signal.[10]
-
Infrared (IR) Spectroscopy: A sharp, strong absorption band in the range of 2240-2260 cm⁻¹ is a characteristic indicator of the nitrile (C≡N) stretching vibration.[10] The C-Br stretch would appear in the fingerprint region, typically between 500-600 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).[10]
Safety, Handling, and Storage
Authoritative handling of chemical reagents requires strict adherence to safety protocols. 4-Bromopentanenitrile is a hazardous substance and must be handled with appropriate care.[1][6]
Hazard Identification
The compound is classified with several hazards according to the Globally Harmonized System (GHS).
| Hazard Class | Hazard Statement | GHS Code |
| Acute Toxicity, Oral | Harmful if swallowed | H302 |
| Acute Toxicity, Dermal | Harmful in contact with skin | H312 |
| Skin Corrosion/Irritation | Causes skin irritation | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 |
| Acute Toxicity, Inhalation | Harmful if inhaled | H332 |
(Source: Aggregated from PubChem GHS classifications)[6]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[11][12] Eyewash stations and safety showers must be readily accessible.[11][13]
-
Personal Protective Equipment:
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[11][16] Keep the container tightly sealed and store locked up.[11]
-
Disposal: Dispose of waste material and contaminated containers at an approved hazardous waste disposal facility, following all local and national regulations.[11][13] Label waste containers clearly as "Hazardous Waste" containing halogenated organic compounds.[16]
Experimental Protocols
The following protocols are provided as illustrative examples for the synthesis, purification, and characterization of 4-bromopentanenitrile, reflecting best practices in a research setting.
Protocol 7.1: Synthesis of 4-Bromopentanenitrile
Caption: Key steps for the synthesis and purification workflow.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4-hydroxypentanenitrile (1.0 equiv) dissolved in anhydrous diethyl ether (approx. 0.5 M).
-
Reagent Addition: Cool the flask to 0 °C using an ice-water bath. Add phosphorus tribromide (PBr₃, 0.4 equiv) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting material spot indicates completion.
-
Work-up: Carefully pour the reaction mixture into a beaker of ice water to quench any unreacted PBr₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Isolation: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 7.2: Purification by Flash Column Chromatography
-
Preparation: Prepare a silica gel slurry in hexane and pack a glass column.
-
Loading: Adsorb the crude oil onto a small amount of silica gel and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 0% and gradually increasing to 10-15% ethyl acetate).
-
Collection: Collect fractions and analyze them by TLC.
-
Final Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 4-bromopentanenitrile as a clear to pale yellow liquid.
Protocol 7.3: Purity Assessment by Quantitative NMR (qNMR)
-
Standard Preparation: Accurately weigh a known mass of a high-purity internal standard (e.g., dimethyl sulfone) into an NMR tube.
-
Sample Preparation: Accurately weigh a known mass of the purified 4-bromopentanenitrile and add it to the same NMR tube.
-
Analysis: Dissolve the contents in a deuterated solvent (e.g., CDCl₃). Acquire a ¹H NMR spectrum with a sufficiently long relaxation delay (D1, e.g., 30 seconds) to ensure full signal relaxation for accurate integration.[17]
-
Calculation: Compare the integral of a well-resolved proton signal from 4-bromopentanenitrile to the integral of the singlet from the internal standard to calculate the precise purity of the sample.
Conclusion
4-Bromopentanenitrile (CAS No. 14470-12-3) is a strategically important chemical intermediate with significant utility in synthetic and medicinal chemistry. Its bifunctional nature provides a flexible platform for the construction of complex molecular architectures, making it a valuable tool for drug discovery and development professionals. By understanding its properties, synthesis, and safe handling requirements as detailed in this guide, researchers can confidently and effectively employ this versatile building block to advance their scientific objectives.
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